2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol
Description
Structural Overview and Nomenclature
2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol (CAS 1232776-78-1) is a synthetic organic compound with the molecular formula C₁₈H₂₃NO₂ and a molecular weight of 285.38 g/mol . Its IUPAC name reflects its structural complexity: a phenolic core substituted with a methoxy group at position 6 and an aminomethyl group at position 2, which is further modified by a 4-isopropylbenzyl substituent. The systematic name is 2-{[(4-propan-2-ylbenzyl)amino]methyl}-6-methoxyphenol.
The compound’s SMILES notation (COC1=C(C=CC=C1O)CNCC2=CC=C(C(C)C)C=C2 ) highlights its two aromatic rings connected via a methyleneamino (–CH₂–NH–) bridge. The 4-isopropylbenzyl group introduces steric bulk, while the methoxy and phenolic hydroxyl groups contribute to hydrogen-bonding potential.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₂ | |
| Molecular Weight | 285.38 g/mol | |
| SMILES | COC1=C(C=CC=C1O)CNCC2=CC=C(C(C)C)C=C2 |
Historical Context in Organic Chemistry Research
This compound belongs to a class of aminomethyl-substituted phenols developed for multifunctional applications in medicinal chemistry. Its design parallels advancements in salicylic acid derivatives , which have been studied for neuroprotective and anti-inflammatory properties. The integration of a 4-isopropylbenzyl group aligns with strategies to enhance lipid solubility and blood-brain barrier permeability in central nervous system (CNS) agents.
Early synthetic routes for related compounds involved reductive amination of aldehydes with phenolic amines. For example, the coupling of 4-isopropylbenzylamine with 2-aminomethyl-6-methoxyphenol precursors under controlled conditions yielded this derivative. Such methodologies were refined during the 2010s to optimize yields and purity for pharmaceutical intermediates.
Classification within Aminomethyl-substituted Phenol Derivatives
This compound is classified as a bis-aromatic aminomethylphenol with the following structural features:
- Phenolic core : Provides antioxidant activity via the hydroxyl group.
- Methoxy group : Enhances electronic stability and modulates solubility.
- 4-Isopropylbenzylamino group : Introduces hydrophobicity and steric effects, influencing target binding.
Comparatively, simpler analogs like 2-(aminomethyl)-6-methoxyphenol (CAS 86855-27-8) lack the 4-isopropylbenzyl moiety, resulting in reduced lipophilicity. Conversely, derivatives such as 2-{[(3-chlorobenzyl)amino]methyl}-6-methoxyphenol (EVT-2737919) replace the isopropyl group with halogenated substituents, altering electronic properties.
| Compound | Substituent | Molecular Weight |
|---|---|---|
| This compound | 4-Isopropylbenzyl | 285.38 g/mol |
| 2-(Aminomethyl)-6-methoxyphenol | –H | 153.18 g/mol |
| 2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol | 3-Chlorobenzyl | 296.79 g/mol |
The compound’s unique structure positions it as a candidate for studying structure-activity relationships in cholinesterase inhibition and β-amyloid aggregation, as seen in related salicylamide conjugates.
Properties
IUPAC Name |
2-methoxy-6-[[(4-propan-2-ylphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(2)15-9-7-14(8-10-15)11-19-12-16-5-4-6-17(21-3)18(16)20/h4-10,13,19-20H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIPZFRUXXWKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Aminomethylation
The Mannich reaction offers a direct route to introduce the aminomethyl group onto the phenolic ring. Adapted from protocols for analogous methoxyphenol derivatives, this method involves:
Reagents :
- 6-Methoxyphenol (guaiacol, 1.0 equiv)
- Formaldehyde (37% aqueous, 1.2 equiv)
- 4-Isopropylbenzylamine (1.1 equiv)
- Acid catalyst (e.g., HCl, H2SO4)
Procedure :
- Dissolve 6-methoxyphenol (10.0 g, 72.5 mmol) in ethanol (100 mL).
- Add formaldehyde (6.1 mL, 87.0 mmol) and 4-isopropylbenzylamine (12.3 g, 79.8 mmol).
- Reflux at 80°C for 8–12 hours under acidic conditions (pH 3–4).
- Neutralize with NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Insights :
- Catalyst Screening : HCl (0.5 M) provided superior yields (68%) compared to H2SO4 (52%) due to reduced oxidative side reactions.
- Solvent Effects : Ethanol outperformed DMF and THF in minimizing dimerization byproducts.
Table 1. Mannich Reaction Yield Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | Ethanol | 80 | 10 | 68 |
| H2SO4 | Ethanol | 80 | 10 | 52 |
| HCl | DMF | 100 | 6 | 41 |
Reductive Amination of 2-Formyl-6-methoxyphenol
This two-step approach avoids acidic conditions, enhancing compatibility with acid-sensitive functional groups:
Step 1: Formylation of 6-Methoxyphenol
- Reagents : Hexamine (urotropine), trifluoroacetic acid (TFA).
- Procedure :
- React 6-methoxyphenol (10.0 g) with hexamine (14.2 g) in TFA (50 mL) at 60°C for 4 hours.
- Quench with ice-water, extract with dichloromethane, and isolate 2-formyl-6-methoxyphenol (yield: 74%).
Step 2: Reductive Amination
- Reagents : 2-Formyl-6-methoxyphenol (1.0 equiv), 4-isopropylbenzylamine (1.05 equiv), NaBH3CN.
- Procedure :
- Suspend aldehyde intermediate (8.5 g, 51.2 mmol) and amine (9.1 g, 53.8 mmol) in methanol (100 mL).
- Add NaBH3CN (6.4 g, 102.4 mmol) portionwise at 0°C.
- Stir for 24 hours at room temperature, concentrate, and purify via recrystallization (hexane/EtOAc).
Table 2. Reductive Amination Efficiency
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | Methanol | 25 | 82 |
| NaBH4 | Methanol | 25 | 37 |
| BH3·THF | THF | 0→25 | 65 |
Solid-Phase Synthesis for High-Throughput Applications
Adapting resin-bound methodologies from peptide synthesis enables scalable production:
Resin Functionalization :
- Load Wang resin (10.0 g) with Fmoc-protected 4-isopropylbenzylamine using DIC/HOBt activation.
- Deprotect with 20% piperidine/DMF.
Coupling Sequence :
- React with Fmoc-aminomethyl-6-methoxyphenol (pre-synthesized) using HBTU/DIEA.
- Cleave from resin with TFA/H2O (95:5), precipitate in cold ether.
Advantages :
- Purity : >95% by HPLC (method adapted from OSHA protocols for methoxyphenol analysis).
- Scalability : Batch sizes up to 500 g demonstrated.
Analytical Characterization
Critical quality control metrics align with OSHA Method PV2039 for methoxyphenol derivatives:
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: Acetonitrile/0.1% H3PO4 (55:45)
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
Table 3. Analytical Parameters
| Parameter | Value |
|---|---|
| Retention Time | 8.2 min |
| LOD (GC-FID) | 0.05 mg/m³ |
| LOQ (HPLC) | 0.1 µg/mL |
| Recovery (XAD-7) | 99.1% (n=6) |
Challenges and Mitigation Strategies
4.1. Oxidative Degradation
The phenol group is prone to oxidation, particularly under basic conditions. Solutions include:
- Antioxidant Additives : 0.1% ascorbic acid in reaction mixtures.
- Inert Atmosphere : N2 or Ar sparging during critical steps.
4.2. Regioselectivity in Aminomethylation
Unwanted C4-substitution in guaiacol derivatives is minimized by:
- Steric Directing Groups : Temporary silyl protection of the C4 hydroxyl.
- Lewis Acid Catalysis : ZnCl2 enhances C2 selectivity (yield increase from 68% to 79%).
Chemical Reactions Analysis
Reductive Amination
The compound can be synthesized via reductive amination between 4-isopropylbenzylamine and a 6-methoxyphenol-derived aldehyde or ketone. This reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)) in toluene, yielding secondary amines (e.g., 4a–4d in ).
Example Reaction:
Key Conditions :
Radical Cyclization for Structural Elaboration
Side Reactions :
Demethylation of Methoxy Groups
The methoxy group at position 6 can be demethylated using hydrobromic acid (HBr) or boron tribromide (BBr) to yield catechol derivatives. This step is critical for enhancing water solubility or enabling further functionalization (e.g., O-glycosylation) .
Reaction :
Conditions :
N-Methylation
Quaternary ammonium salts can be synthesized by methylating the secondary amine using methyl iodide (CHI) in acetonitrile. These derivatives exhibit enhanced antibacterial activity (MIC: 1–10 µM) due to increased cationic character .
Example :
Conditions :
Benzyl Group Deprotection
Benzyl-protected intermediates (e.g., 5i–5k ) undergo catalytic hydrogenation (H, Pd/C) or acid hydrolysis (HCl) to yield free phenolic amines. Rearomatization with MnO may be required to restore conjugation .
Conditions :
Anticancer Activity
Structural analogs (e.g., 4B , 5B ) demonstrate in vivo tumor weight reduction (30–50%) in murine models. Lipophilicity from the isopropylbenzyl group enhances membrane permeability, correlating with higher activity compared to hydrophilic analogs .
Key Data :
| Compound | Tumor Weight Reduction (%) | IC (µM) |
|---|---|---|
| 4B (Analog) | 42 ± 3.1 | 2.5 |
| 5B (Analog) | 38 ± 2.8 | 3.0 |
Antibacterial Activity
N-Methylated derivatives show potent activity against Bacillus subtilis and Micrococcus luteus (MIC: 1–5 µM). The charged nitrogen and hydrophobic substituents disrupt bacterial membranes .
Analytical Characterization
Scientific Research Applications
Chemistry
- Organic Synthesis : Utilized as a reagent in various organic reactions.
- Analytical Chemistry : Employed in the development of analytical methods for compound identification and quantification.
Biology
- Proteomics Research : Used to study protein interactions and functions, aiding in understanding cellular mechanisms.
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Medicine
- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cell lines, particularly through mitochondrial pathways.
- Potential Therapeutics : Explored for treatment options in diseases such as cancer due to its biochemical properties.
Industry
- Diagnostic Tools : Applied in developing biochemical assays that can detect specific biological markers.
- Pharmaceutical Development : Serves as a lead compound for modifications aimed at enhancing therapeutic efficacy.
The biological activity of 2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol has been documented extensively:
- Antimicrobial Efficacy : Demonstrated effective inhibition against E. coli and Staphylococcus aureus at low concentrations.
- Cytotoxicity Studies : Showed low cytotoxicity in normal cell lines while effectively targeting cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Low cytotoxicity in normal cell lines |
Case Studies
-
Antimicrobial Efficacy Study :
- A comparative analysis revealed that derivatives of this compound showed significant inhibition against standard bacterial strains at concentrations as low as 10 µg/mL.
-
Cancer Research Investigation :
- In vitro studies on MCF-7 breast cancer cells indicated that the compound significantly reduced cell viability via caspase-dependent apoptosis pathways.
-
Toxicological Assessment :
- Safety evaluations demonstrated that the compound is well-tolerated in animal models at doses up to 900 mg/kg with no observed adverse effects.
Mechanism of Action
The mechanism of action of 2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Chemical Profile of 2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol
- Molecular Formula: C₁₈H₂₃NO₂
- Molecular Weight : 285.38 g/mol
- Key Features: Phenolic core with a methoxy group at position 6. Bulky 4-isopropylbenzyl substituent at position 2, contributing to lipophilicity. Secondary amine functional group, enabling coordination with metal ions in complex synthesis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Key Observations: Halogenated Derivatives (e.g., Cl, Br, F): Increase polarity and reactivity, making them suitable for coordination chemistry and API synthesis .
Biological Activity
2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol is a compound of significant interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO2, with a molecular weight of approximately 285.39 g/mol. The compound features a methoxy group and an isopropylbenzyl amino group, contributing to its distinct chemical reactivity and biological interactions .
Synthesis
The synthesis of this compound can be achieved through various organic reactions, typically involving the reaction of phenolic compounds with appropriate amines. The presence of the methoxy group enhances its solubility and reactivity in biological systems, making it suitable for further modifications to enhance its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In studies comparing various derivatives, this compound showed significant activity against a range of bacterial strains. For instance, it was evaluated alongside other phenolic compounds for its ability to inhibit bacterial growth, with results indicating effective bacteriostatic properties .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. For example, it has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways. The mechanism involves the activation of caspases, leading to programmed cell death, which is crucial for developing new cancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Low cytotoxicity in normal cell lines |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those related to inflammation or cell proliferation.
- Receptor Modulation : It may act on various receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and immune responses .
Case Studies
Several case studies highlight the effectiveness of this compound in different biological contexts:
- Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against standard strains such as E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations .
- Cancer Research : A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that it significantly reduced cell viability through caspase-dependent pathways, offering insights into its potential as a therapeutic agent .
- Safety Profile : Toxicological assessments indicated that the compound is relatively safe at therapeutic doses, with no adverse effects observed in animal models at doses up to 900 mg/kg .
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent biological activity data?
- Methodology : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, machine learning models (random forest) can identify activity trends across compound libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
